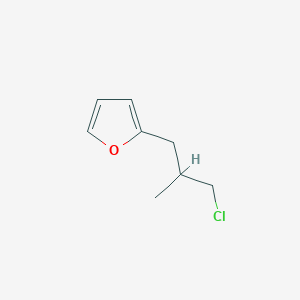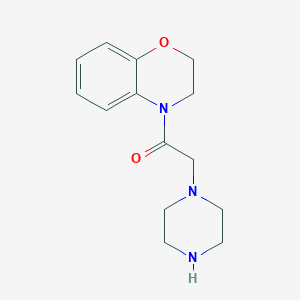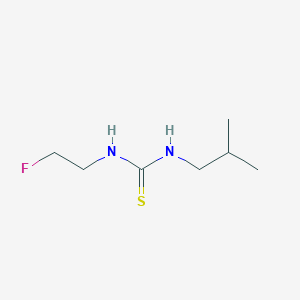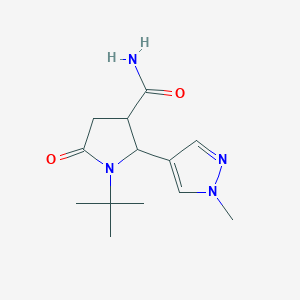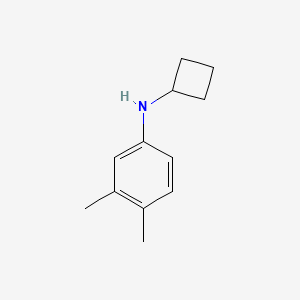![molecular formula C11H16ClN3 B13261396 1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine](/img/structure/B13261396.png)
1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of diazepine, characterized by the presence of a chlorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with hexahydro-1,4-diazepine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The chlorinated pyridine ring is believed to play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine
- 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
- 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone
Uniqueness
1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine is unique due to its specific structural features, such as the chlorinated pyridine ring and the hexahydro-1,4-diazepine moiety.
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C11H16ClN3/c12-11-3-2-10(8-14-11)9-15-6-1-4-13-5-7-15/h2-3,8,13H,1,4-7,9H2 |
InChI Key |
KCKYWWUSZLHAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine](/img/structure/B13261335.png)


![2,4-Dichloro-6-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13261348.png)

